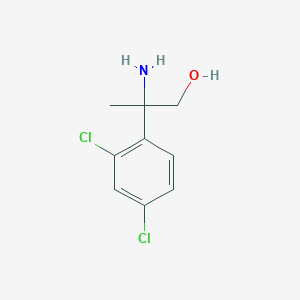

2-Amino-2-(2,4-dichlorophenyl)propan-1-ol

Description

Properties

Molecular Formula |

C9H11Cl2NO |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

2-amino-2-(2,4-dichlorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11Cl2NO/c1-9(12,5-13)7-3-2-6(10)4-8(7)11/h2-4,13H,5,12H2,1H3 |

InChI Key |

ZCLUUTUQVDJMNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(C1=C(C=C(C=C1)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Arylation and Amination Route via Methacrylic Acid Derivatives

This method is based on arylation of methacrylic acid with diazonium salts followed by amination and reduction steps.

Process Summary:

Step 1: Arylation

- Reactants: Methacrylic acid and in situ generated diazonium chloride of 2,4-dichloroaniline.

- Catalyst: Cuprous chloride (0.02 mol per mol of methacrylic acid).

- Outcome: Formation of 2-chloro-3-(2,4-dichlorophenyl)-2-methylpropionic acid.

Step 2: Amination

- Reactants: Arylated acid and amine (e.g., dimethylamine).

- Conditions: Heating under pressure at 40 °C for 15–20 hours in acetonitrile with base (e.g., sodium hydroxide).

- Outcome: Amino acid intermediate with amino substituent at the 2-position.

Step 3: Esterification and Methylation

- Reactants: Amino acid intermediate.

- Reagents: Dimethyl sulfate for esterification; formaldehyde and formic acid for methylation when necessary.

- Outcome: Amino ester derivative suitable for reduction.

Step 4: Reduction

- Reagent: Lithium aluminium hydride tetrahydrofuran complex.

- Solvent: Toluene.

- Outcome: Target compound 2-amino-2-(2,4-dichlorophenyl)propan-1-ol.

- This method allows for selective introduction of the amino group.

- The use of lithium aluminium hydride reduction is effective for converting esters to alcohols.

- Strong reducing conditions can cause side reactions such as dehalogenation, leading to impurities.

- Requires careful control to minimize toxic by-products.

Reference: Patent AU728636B2 provides a detailed process and conditions for this synthesis.

Epoxide Ring Opening and Alkylation Strategies

Another approach involves the synthesis of epoxide intermediates followed by nucleophilic ring opening with amines.

Process Summary:

Step 1: Preparation of Epoxide Intermediate

- Starting from 2,4-dichlorophenyl ketones or related precursors.

- Epoxidation using peracids or other oxidants.

Step 2: Nucleophilic Ring Opening

- Amines such as ammonia or primary/secondary amines attack the epoxide ring.

- Conditions typically involve mild heating in solvents like DMSO or ethanol.

Step 3: Purification

- Extraction with ethyl acetate.

- Washing with water and brine solutions.

- Drying and crystallization to obtain pure product.

- Avoids harsh reduction steps.

- Potentially higher selectivity for the amino alcohol product.

- Requires preparation of epoxide intermediates which may be unstable.

- Control of regioselectivity in ring opening is critical.

Reference: While this method is more general, related synthetic strategies for structurally similar compounds such as Fingolimod derivatives have been reported.

Process Summary:

- Synthesis of chloromethyl benzotriazole intermediates.

- Alkylation of indole derivatives or other nucleophiles.

- Subsequent transformations to yield amino alcohol derivatives.

- Shows alternative alkylation techniques that could be adapted for the target compound.

- Highlights the use of mild reaction conditions and microwave activation to improve yields.

Reference: Detailed in a medicinal chemistry study focusing on antifungal agents, providing synthetic routes for related amino alcohols.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Arylation + Amination + Reduction | Arylation → Amination → Esterification → Reduction | Diazonium salt, CuCl, dimethylamine, LiAlH4, toluene | Selective amino introduction; scalable | Harsh reduction; side reactions |

| Epoxide Ring Opening | Epoxidation → Nucleophilic ring opening | Peracids, amines, DMSO/ethanol | Mild conditions; selective | Epoxide stability; regioselectivity |

| Benzotriazole Alkylation | Chloromethyl benzotriazole synthesis → Alkylation | Thionyl chloride, benzotriazole, indole | Mild conditions; improved yields | Indirect method; more steps |

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,4-dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-2-(2,4-dichlorophenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Studied for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,4-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and lead to various physiological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-Amino-2-(2,4-dichlorophenyl)propan-1-ol with analogs differing in halogen substitution, chain length, or functional groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 98919-13-2 | C₉H₁₀Cl₂NO | 220.09 (calc.) | Not reported | 2,4-dichlorophenyl, propan-1-ol backbone |

| 2-Amino-2-(2,4-dichlorophenyl)ethanol | 1184839-78-8 | C₈H₈Cl₂NO | 206.06 (calc.) | Not reported | Ethanol backbone; shorter carbon chain |

| 2-Amino-1-(2,3-dichlorophenyl)propan-1-ol | Not reported | C₉H₁₀Cl₂NO | 220.09 (calc.) | Not reported | 2,3-dichlorophenyl substitution |

| 2-Amino-1-(4-chlorophenyl)propan-1-ol | 57908-21-1 | C₉H₁₃Cl₂NO | 222.11 | 244–245 | Single 4-chlorophenyl group |

| 2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol | 1323966-28-4 | C₉H₁₁ClFNO | 223.65 | Not reported | Fluorine substitution at 6-position |

Key Observations :

- Halogen Substitution :

- 2,4-Dichloro vs. 2,3-Dichloro : The meta (2,4) vs. ortho (2,3) chlorine arrangement affects steric and electronic properties. Meta substitution may enhance resonance stabilization .

- Fluorine Introduction : The 2-chloro-6-fluorophenyl analog (1323966-28-4) introduces electronegative fluorine, which may improve metabolic stability or hydrogen-bonding interactions .

- Melting Points: The high melting point (244–245°C) of 2-Amino-1-(4-chlorophenyl)propan-1-ol suggests strong intermolecular hydrogen bonding, a trend likely shared by other amino alcohols in this class .

Biological Activity

2-Amino-2-(2,4-dichlorophenyl)propan-1-ol is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula CHClNO and a molecular weight of approximately 220.09 g/mol. Its structure includes:

- Amino Group (-NH) : Facilitates hydrogen bonding with biological macromolecules.

- Hydroxyl Group (-OH) : Enhances reactivity and solubility.

- Dichlorophenyl Moiety : Increases lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzaldehyde with a chiral amine. Common solvents include tetrahydrofuran or ethanol, often using catalysts to improve yield. The product is then purified through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and hydroxyl groups enable the formation of hydrogen bonds, which can modulate enzyme activity or receptor signaling pathways. The presence of chlorine atoms enhances binding affinity and specificity for certain targets, potentially leading to therapeutic effects such as:

- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines.

- Analgesic Effects : It may interact with pain pathways to reduce discomfort.

- Antitumor Properties : Preliminary studies suggest potential efficacy against certain cancer cell lines.

Biological Activity Data

Research has indicated various biological activities associated with this compound. Below is a summary table highlighting key findings from relevant studies:

Case Studies

- Anticancer Activity : In studies assessing the anticancer effects on A549 and Caco-2 cells, it was found that while A549 cells showed no significant response, Caco-2 cells exhibited a notable reduction in viability when treated with the compound. This suggests selective efficacy that warrants further investigation into specific molecular targets within colorectal cancer pathways.

- Anti-inflammatory Mechanism : A study exploring the anti-inflammatory properties indicated that this compound could inhibit the expression of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the optimized synthetic routes for 2-Amino-2-(2,4-dichlorophenyl)propan-1-ol, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution of a 2,4-dichlorophenyl precursor with an amino alcohol derivative. Key steps include:

- Precursor activation : Using 2,4-dichlorobenzyl halides or ketones as starting materials (e.g., 2,4-dichlorobenzaldehyde) .

- Amination : Reacting with ammonia or amine derivatives under controlled pH (8–10) and temperature (60–80°C) to minimize side reactions .

- Purification : Crystallization or column chromatography to isolate the hydrochloride salt for enhanced stability . Continuous flow reactors are recommended for scalability, improving reaction homogeneity and reducing byproducts .

Q. How is the compound characterized structurally, and what analytical techniques validate its purity?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to identify proton environments (e.g., hydroxyl at δ 4.5–5.0 ppm, aromatic protons at δ 7.2–7.8 ppm) .

- Mass spectrometry : ESI-MS for molecular ion detection (e.g., [M+H] at m/z 256.55 for the hydrochloride salt) .

- X-ray crystallography : Resolves stereochemistry, particularly for chiral centers at C2 and C3 . Purity (>98%) is assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) impact biological activity, and what methods separate them?

The compound’s chiral center at C2 influences receptor binding. For example:

- (S)-enantiomer : Shows higher affinity for β2 adrenergic receptors due to optimal hydrogen bonding with Gln215 .

- Separation methods : Chiral HPLC (e.g., using amylose-based columns) or enzymatic resolution with lipases to isolate enantiomers . Studies indicate a 10–15% difference in IC values between enantiomers in collagenase inhibition assays .

Q. What molecular targets (e.g., enzymes, receptors) are modulated by this compound, and what mechanistic insights exist?

- β2 adrenergic receptor : The hydroxyl and amino groups form hydrogen bonds with Gln215 and Tyr201, stabilizing agonist binding and inducing bronchorelaxation .

- Collagenase inhibition : Chlorine at the 2,4-positions enhances π-π stacking with Tyr201, reducing catalytic activity (IC ~6.4–6.5 µM) .

- Antimicrobial activity : Dichlorophenyl moiety disrupts bacterial membrane integrity via hydrophobic interactions .

Q. How do structural modifications (e.g., chlorine positioning) alter reactivity and bioactivity?

- 2,4-dichloro vs. 3,5-dichloro : The 2,4-substitution pattern increases steric hindrance, reducing metabolic oxidation but enhancing receptor selectivity .

- Hydroxyl group substitution : Replacement with methoxy decreases aqueous solubility but improves blood-brain barrier penetration in neuropharmacological studies . Computational docking (e.g., AutoDock Vina) predicts a 20% drop in binding energy when chlorine is moved from 2,4 to 3,5 positions .

Q. How can contradictory data in biological assays (e.g., IC50_{50}50 variability) be resolved?

Discrepancies often arise from:

- Assay conditions : Varying pH (7.4 vs. 6.8) alters protonation states of amino/hydroxyl groups, affecting binding .

- Cell line specificity : β2 receptor density differences in CHO vs. HEK293 cells impact agonist efficacy . Standardization using isogenic cell lines and SPR (surface plasmon resonance) for binding kinetics is recommended .

Q. What computational tools predict the compound’s ADMET properties and guide lead optimization?

- ADMET prediction : SwissADME for solubility (LogP ~2.1) and CYP450 metabolism profiles .

- Molecular dynamics (MD) : GROMACS simulations reveal stable binding to collagenase over 100 ns trajectories, validating in vitro data .

- QSAR models : Highlight the dichlorophenyl group as critical for antimicrobial SAR (pIC = 5.2) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.